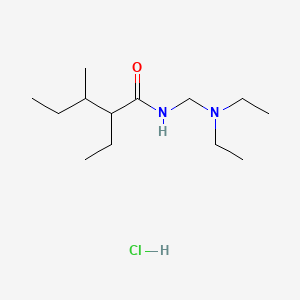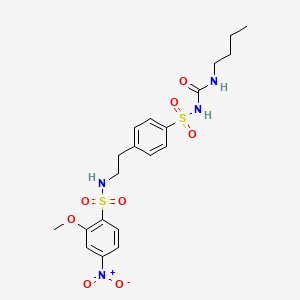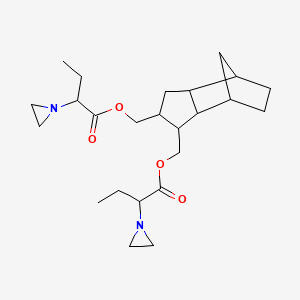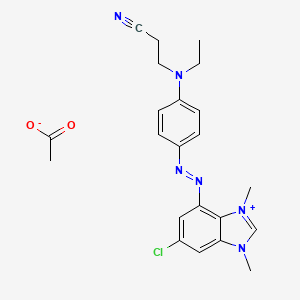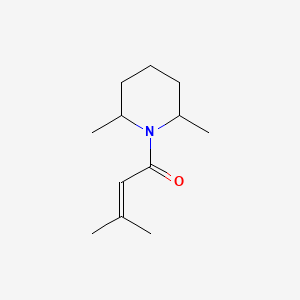
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyanoacetylation of amines, which involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with different substituents.
Applications De Recherche Scientifique
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine include other piperidine derivatives such as 2,2,6,6-Tetramethylpiperidine and Lenalidomide .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features and specific biological activities
Propriétés
Numéro CAS |
56646-70-9 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(2)8-12(14)13-10(3)6-5-7-11(13)4/h8,10-11H,5-7H2,1-4H3 |
Clé InChI |
VEFWPAOHMIMCFO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C(=O)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



